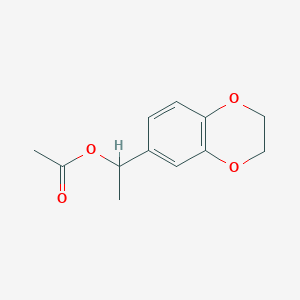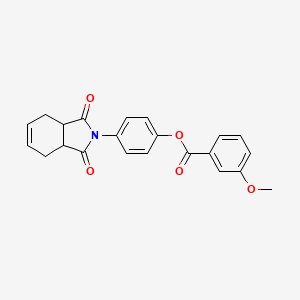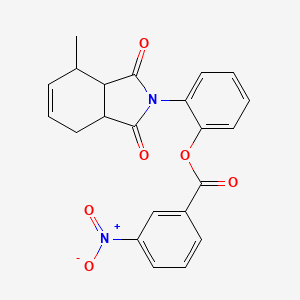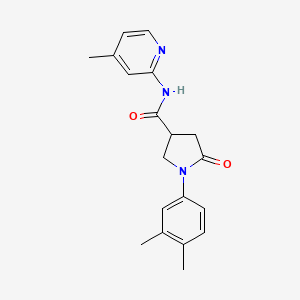![molecular formula C20H18BrFN2O3S B4006945 5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4006945.png)
5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone
Descripción general
Descripción
5-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C20H18BrFN2O3S and its molecular weight is 465.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.02055 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Evaluation
A study by Karalı et al. (2002) synthesized a series of compounds similar in structure, focusing on their cytotoxicity evaluation against cancer cell lines. The research highlights the synthesis method and the primary evaluation of cytotoxic effects, showing the potential of these compounds in cancer research (Karalı, Terzioğlu, & Gürsoy, 2002).
Photodynamic Therapy Application
Pişkin, Canpolat, and Öztürk (2020) investigated new zinc phthalocyanine derivatives for photodynamic therapy, focusing on their singlet oxygen quantum yield. Although the compound is not directly mentioned, this research outlines the importance of such compounds in developing cancer treatments through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Anticancer Properties
Sherif, Eldeen, and Helal (2013) synthesized compounds including thiazole and 2-thioxoimidazolidinone derivatives, evaluating their antibacterial and anticancer properties. This study provides insights into the potential use of such compounds in treating bacterial infections and cancer (Sherif, Eldeen, & Helal, 2013).
Anti-inflammatory and Analgesic Activities
Khalifa and Abdelbaky (2008) explored the anti-inflammatory and analgesic activities of imidazolyl acetic acid derivatives, including a synthesis method and evaluation of their biological activities. Such research suggests the potential therapeutic applications of these compounds in managing pain and inflammation (Khalifa & Abdelbaky, 2008).
Anticancer Activity of Thiophene and Thiazolidine Derivatives
Fathy et al. (2017) synthesized new thiophene and 1,3-thiazolidine derivatives, evaluating their anticancer activity. This study highlights the potential of these compounds in anticancer therapy, showing significant activity against cancer cell lines (Fathy, Gouhar, Awad, & Abdel‐Aziz, 2017).
Propiedades
IUPAC Name |
(5Z)-5-[[3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN2O3S/c1-3-24-19(25)16(23-20(24)28)9-13-8-15(21)18(17(10-13)26-2)27-11-12-5-4-6-14(22)7-12/h4-10H,3,11H2,1-2H3,(H,23,28)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEULYSDACCZURP-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC(=CC=C3)F)OC)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC3=CC(=CC=C3)F)OC)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-dimethoxyphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4006875.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4006879.png)
![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4006894.png)

![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4006906.png)
![ethyl 4-({[2,4,6-trioxo-1-(2-thienylmethyl)tetrahydro-5(2H)-pyrimidinylidene]methyl}amino)benzoate](/img/structure/B4006910.png)

![methyl 4-[3-(benzyloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4006914.png)


![6-[(2-bromo-4,5-dimethylphenyl)amino]-2-(2-hydroxyethyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4006931.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl 4-nitrobenzoate](/img/structure/B4006943.png)
![3-{[(2-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4006952.png)
